1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one
Description
1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one is a brominated aromatic ketone featuring a thioether functional group. Its molecular formula is C₁₂H₁₅BrOS, with a molecular weight of 287.22 g/mol. The compound is characterized by a bromine atom at the ortho position of the phenyl ring and an isobutylthio (-S-CH₂CH(CH₃)₂) group attached to the ethanone backbone. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine atom enhances electrophilic substitution reactivity, while the bulky isobutylthio group influences solubility and steric interactions .
Properties
Molecular Formula |
C12H15BrOS |
|---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-(2-methylpropylsulfanyl)ethanone |
InChI |
InChI=1S/C12H15BrOS/c1-9(2)7-15-8-12(14)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
DTIGXEMYAZJBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one typically involves the reaction of 2-bromobenzaldehyde with isobutylthiol in the presence of a base, followed by oxidation to form the ethanone structure. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the bromophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the isobutylthio group can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one with structurally analogous compounds, focusing on substituent positions, functional groups, and biological or chemical properties.
Positional Isomers: 2-Bromo vs. 3-Bromo vs. 4-Bromo Derivatives
Key Differences :
- Reactivity : The ortho bromine in the target compound creates steric hindrance, limiting access to the carbonyl group for nucleophilic attacks. In contrast, para-bromo analogs exhibit higher reactivity in cross-coupling reactions .
- Crystallinity : Para-substituted derivatives often crystallize more readily due to symmetric packing, whereas ortho isomers may form less ordered structures .
Halogen Substitution: Bromine vs. Chlorine
Key Differences :
- Electrophilicity : Bromine’s larger atomic radius and polarizability make it a better leaving group in substitution reactions compared to chlorine .
- Biological Activity : Chlorinated analogs are more commonly used in antimicrobial studies due to chlorine’s prevalence in bioactive molecules .
Thioether Group Variations: Isobutylthio vs. Methylthio vs. Hydroxypropylthio
Key Differences :
- Solubility : Methylthio derivatives are more polar, while isobutylthio analogs favor organic phases .
- Oxidation Sensitivity : Methylthio groups oxidize readily to sulfoxides/sulfones, whereas bulky isobutylthio groups resist oxidation .
Key Insights :
- Toxicity : Isobutylthio-containing compounds generally exhibit lower cytotoxicity than methylthio analogs, likely due to reduced metabolic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
